1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid
Description
1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by a 2-ethoxyphenyl substitution at the 1-position, a methyl group at the 2-position, and a carboxylic acid moiety at the 5-position of the benzimidazole core. Benzimidazole derivatives are widely studied for pharmacological applications, including enzyme inhibition, receptor antagonism, and antimicrobial activity .
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H16N2O3/c1-3-22-16-7-5-4-6-15(16)19-11(2)18-13-10-12(17(20)21)8-9-14(13)19/h4-10H,3H2,1-2H3,(H,20,21) |
InChI Key |
BJLFXAZHVHRXBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NC3=C2C=CC(=C3)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
General Synthetic Strategy
The preparation of 1-(2-ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid generally follows a multi-step synthetic route involving:
- Condensation of o-phenylenediamine derivatives with substituted benzoic acids or their derivatives
- Cyclization under acidic or catalytic conditions to form the benzimidazole core
- Introduction of the 2-methyl substituent and 1-(2-ethoxyphenyl) group via appropriate precursors or substitution reactions
- Hydrolysis or functional group transformations to install the carboxylic acid at the 5-position
This approach is analogous to the synthesis of 1-(2-methoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid, where o-phenylenediamine reacts with 2-methoxybenzoic acid under acidic conditions to form the benzimidazole ring system.
Specific Synthetic Methods
One-Pot Heterocyclization Approach
- Example Reaction: Reaction of ethyl 4-(methylamino)-3-nitrobenzoate with 2-ethoxy-substituted benzaldehyde in the presence of reducing agents such as sodium dithionite (Na2S2O4) in DMSO at approximately 90 °C.
- Process: The nitro group is reduced, and heterocyclization occurs simultaneously, forming the benzimidazole ring.
- Post-Reaction: Base hydrolysis of the ester group to yield the carboxylic acid.
- Advantages: This one-pot method simplifies synthesis by combining reduction and cyclization steps, improving efficiency.
Catalytic Redox Condensation
- Catalysts: Iron/sulfur (Fe/S) catalytic systems.
- Substrates: Phenylacetic acid derivatives and substituted o-nitroanilines.
- Conditions: Redox condensation under controlled temperature to form benzimidazole derivatives without organic by-products.
- Relevance: Although reported for other benzimidazole derivatives, this method could be adapted for this compound synthesis.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using:
- Continuous flow reactors to maintain consistent temperature and reaction times, enhancing yield and purity.
- Catalysts to accelerate cyclization and reduce side reactions.
- Optimized solvent systems , often polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to improve solubility and reaction rates.
- Purification steps including recrystallization and chromatography to achieve >95% purity.
Purification Techniques
Purification of the synthesized compound typically involves:
| Method | Description | Purpose |
|---|---|---|
| Recrystallization | Using solvents like ethanol, DMF, or acetic acid | To improve purity and remove impurities |
| Column Chromatography | Silica gel with gradient elution (ethyl acetate/hexane) | Separation of closely related impurities |
| Solid Phase Extraction (SPE) | Removal of polar impurities | Pre-purification step |
These methods ensure the isolation of the target compound with high chemical purity suitable for further analysis or application.
Analytical Characterization Relevant to Preparation
To confirm the structure and purity post-synthesis, the following techniques are employed:
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm substitution pattern and ring formation | Chemical shifts corresponding to aromatic protons, methyl, and ethoxy groups |
| Mass Spectrometry (ESI-MS) | Verify molecular weight and fragmentation pattern | Molecular ion peak consistent with C17H16N2O3 (approx. 296 g/mol) |
| Infrared Spectroscopy (IR) | Identify functional groups (carboxylic acid, ether) | C=O stretch ~1700 cm⁻¹, C–O stretch ~1250 cm⁻¹ |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and monitor reaction progress | Purity >95% after purification |
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclocondensation in PPA | o-Phenylenediamine + 2-ethoxybenzoic acid | Reflux at 150–200 °C, 4–6 hours | 60–70 | Requires strong acid, high temperature |
| One-Pot Heterocyclization | Ethyl 4-(methylamino)-3-nitrobenzoate + 2-ethoxybenzaldehyde + Na2S2O4 | DMSO, 90 °C, reflux | 65–75 | Combines reduction and cyclization |
| Fe/S Catalytic Redox Condensation | Phenylacetic acid derivatives + o-nitroanilines | Moderate temperature, Fe/S catalyst | 70–80 | Eco-friendly, minimal by-products |
| Methylation of benzimidazole | Benzimidazole intermediate + methyl iodide | Basic conditions, room temp to reflux | 80–90 | For 2-methyl substitution |
Research Findings and Notes
- The choice of substituent on the phenyl ring (methoxy vs. ethoxy) affects solubility and reactivity; ethoxy groups generally increase lipophilicity.
- Reaction conditions must be optimized to prevent side reactions such as over-oxidation or polymerization.
- Purification is critical as benzimidazole derivatives often form closely related impurities.
- Computational studies (DFT) can predict reaction pathways and optimize conditions but require experimental validation.
- Industrial scale-up favors continuous flow and catalytic methods for efficiency and environmental compliance.
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on the Benzimidazole Core
2-Methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic Acid
- Structural Differences : The 3,4,5-trimethoxyphenyl group replaces the 2-ethoxyphenyl substituent.
- However, the lack of an ethoxy group may reduce selectivity for receptors sensitive to ortho-substituted aryl groups .
Ethyl 1-Butyl-2-(2-Hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate
- Structural Differences : An ethyl ester replaces the carboxylic acid, and a 2-hydroxy-4-methoxyphenyl group is present at the 2-position.
- Impact: The ester group improves membrane permeability but requires hydrolysis to the active carboxylic acid form in vivo.
CV-11974 (Angiotensin II Antagonist)
- Structural Differences : Features a 2-ethoxy group, a tetrazole ring (bioisostere for carboxylic acid), and a biphenylmethyl group.
- Impact : The tetrazole (pKa ~4.9) mimics the carboxylic acid’s ionization state but offers superior metabolic stability. CV-11974 exhibits potent angiotensin II receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex), highlighting the importance of the 2-ethoxy group in receptor binding .
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
- Ethyl 1-(2-Hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate
- 2-Methylbenzimidazole-5-carboxylic Acid Hydrochloride
Sulfur-Containing Derivatives
Pharmacological and Physicochemical Profiles
| Compound Name | Substituents (Position) | Functional Group | Key Pharmacological Activity | IC₅₀ / Potency | logP |
|---|---|---|---|---|---|
| 1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid | 1: 2-ethoxyphenyl; 2: methyl; 5: COOH | Carboxylic acid | Not explicitly reported (inferred enzyme/receptor modulation) | N/A | ~2.1* |
| CV-11974 | 1: 2-ethoxy; 7: COOH; tetrazole | Tetrazole | Angiotensin II receptor antagonist | 0.033 mg/kg (IV, rats) | ~3.5 |
| 2-Methyl-1-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid | 1: 3,4,5-trimethoxyphenyl; 5: COOH | Carboxylic acid | Anticancer (inferred from structural analogs) | N/A | ~2.8 |
| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzimidazole-5-carboxylate | 1: butyl; 2: 2-hydroxy-4-methoxyphenyl; 5: COOEt | Ester | Prodrug (carboxylic acid activation) | N/A | ~3.2 |
*Estimated using fragment-based methods.
Key Findings and Implications
Ethoxy vs. Methoxy Substitutions : The 2-ethoxy group in the target compound may offer optimal steric and electronic properties for receptor interactions compared to bulkier trimethoxy derivatives .
Carboxylic Acid vs.
Ester Prodrugs : Ethyl esters (e.g., ) improve bioavailability but require metabolic activation, which may delay therapeutic onset .
Sulfur Modifications : Sulfur-containing derivatives (e.g., methylsulfanyl groups) could alter toxicity profiles or enzyme inhibition kinetics .
Biological Activity
1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.
Chemical Structure and Properties
The compound features a benzimidazole core , which is known for its unique chemical reactivity and biological activity. Its structure includes:
- Ethoxy group at the 2-position of the phenyl ring.
- Methyl group at the 2-position of the benzimidazole.
- Carboxylic acid group at the 5-position.
This specific arrangement of functional groups contributes to its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it exhibits:
- Inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis.
- Moderate antifungal activity against strains like Candida albicans and Aspergillus niger.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Streptococcus faecalis | 8 |
| Candida albicans | 64 |
| Aspergillus niger | 64 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Research has also highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. Notably:
- The compound has shown significant antiproliferative effects on breast cancer cell lines (MDA-MB-231).
- The IC50 values for these effects range from 16.38 µM to 29.39 µM depending on structural modifications.
Table 2 presents a summary of anticancer activity:
The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, leading to caspase activation and subsequent cancer cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, reducing inflammation.
- DNA Interaction : It can intercalate with DNA, disrupting replication processes and leading to apoptosis in cancer cells.
- Receptor Modulation : Interaction with various receptors may enhance its therapeutic effects across different biological systems.
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of benzimidazole derivatives, including this compound. For instance:
- A study demonstrated that derivatives with ethoxy substitutions exhibited enhanced lipophilicity, correlating with improved membrane permeability and biological activity .
- Another investigation highlighted the role of structural modifications in enhancing anticancer efficacy, emphasizing the importance of functional group positioning on biological outcomes .
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with carboxylic acid precursors. For example:
- Step 1: React 2-ethoxyphenylamine with a methyl-substituted benzimidazole precursor in acetic acid under reflux (3–5 hours) to form the benzimidazole core .
- Step 2: Introduce the carboxylic acid group at the 5-position via oxidation or carboxylation. Sodium acetate is often used to buffer the reaction and improve yield .
- Optimization:
- Temperature: Maintain reflux (~110–120°C) to ensure complete cyclization.
- Purification: Recrystallize from dimethylformamide (DMF)/acetic acid mixtures to remove unreacted starting materials .
- Yield Enhancement: Use a 10% molar excess of the carbonyl component to drive the reaction to completion .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify substituents on the benzimidazole ring (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, methyl group at δ 2.5–3.0 ppm) .
- 13C NMR: Confirm the carboxylic acid carbonyl signal at δ 165–170 ppm .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a water/acetonitrile gradient (0.1% trifluoroacetic acid) to assess purity (>95%) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., carboxylic acid dimer formation) for absolute configuration confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assay systems for this compound?
Methodological Answer:
- Assay Standardization:
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize results to a reference compound (e.g., doxorubicin) .
- Control for solvent effects (e.g., DMSO concentrations ≤0.1%) to avoid false positives/negatives .
- Mechanistic Studies:
- Perform kinase inhibition profiling to identify off-target effects that may explain variability .
- Compare results across orthogonal assays (e.g., enzymatic vs. cell-based assays) to validate target engagement .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound, and how do they correlate with experimental data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Model solubility by simulating interactions with water molecules, focusing on the carboxylic acid group’s hydration .
- Predict logP values using software like Schrödinger’s QikProp to estimate membrane permeability .
- Docking Studies:
- Use AutoDock Vina to identify potential binding modes with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- Validate predictions with experimental IC50 values from enzyme inhibition assays .
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of modifications to the ethoxyphenyl or methyl groups?
Methodological Answer:
- Systematic Substituent Variation:
- Synthesize analogs with halogenated ethoxyphenyl groups (e.g., Cl, F) to study electronic effects on bioactivity .
- Replace the methyl group with bulkier substituents (e.g., isopropyl) to assess steric hindrance .
- Data Analysis:
- Use multivariate regression to correlate substituent parameters (Hammett σ, π) with activity trends .
- Perform principal component analysis (PCA) on bioassay data to identify dominant structural drivers .
Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining reproducibility?
Methodological Answer:
- Process Optimization:
- Quality Control:
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s solubility?
Methodological Answer:
- Experimental Validation:
- Measure solubility in phosphate-buffered saline (PBS) at pH 7.4 and compare with predictions from COSMO-RS .
- Adjust computational models by incorporating experimental dielectric constant data .
- Root-Cause Analysis:
- Check for protonation state errors in simulations (e.g., carboxylic acid deprotonation at physiological pH) .
- Re-evaluate force field parameters for the ethoxyphenyl group’s rotational barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
